L-Thiocitrulline dihydrochloride

Description

Contextualization within Nitric oxide Synthase (NOS) Inhibitor Development

Nitric oxide (NO), a crucial signaling molecule in various physiological and pathological processes, is synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS). drugbank.com There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). maastrichtuniversity.nl While nNOS and eNOS are constitutive, meaning they are typically always present and their activity is regulated by calcium levels, iNOS is induced by inflammatory stimuli and can produce large, sustained amounts of NO. drugbank.commaastrichtuniversity.nl

The development of NOS inhibitors is a significant area of research due to the dual nature of NO. While essential for functions like neurotransmission and blood pressure regulation, excessive NO production is implicated in conditions such as septic shock, inflammation, and neurodegenerative diseases. maastrichtuniversity.nl Early efforts in developing NOS inhibitors focused on analogues of the natural substrate, L-arginine. maastrichtuniversity.nl

L-Thiocitrulline emerged as a potent, stereospecific inhibitor of all three NOS isoforms. nih.gov Its development was a pivotal step, moving from substrate analogues to compounds that interact differently with the enzyme's active site. nih.gov Unlike L-arginine, L-thiocitrulline's interaction with the heme iron in the active site causes a high-spin to low-spin transition, a distinct inhibitory mechanism. nih.gov This unique interaction highlighted a new avenue for designing more specific and potent NOS inhibitors.

Significance as a Research Probe in Biological Systems

The primary significance of L-thiocitrulline and its derivatives, like S-methyl-L-thiocitrulline (SMTC), in biological research lies in their utility as probes to investigate the roles of nitric oxide synthase (NOS) isoforms in various physiological and pathophysiological processes. nih.govresearchgate.net As potent and, in some cases, selective inhibitors, these compounds allow researchers to dissect the specific contributions of nNOS, iNOS, and eNOS to cellular signaling and function. nih.gov

For example, L-thiocitrulline has been used in vivo as a pressor agent in both normal and endotoxemic rats, demonstrating its ability to counteract the hypotension associated with excessive NO production in conditions like septic shock. nih.gov This highlights its utility in studying the cardiovascular roles of NO.

SMTC, with its relative selectivity for nNOS, has been employed in human studies to investigate neurovascular coupling, the process by which cerebral blood flow is matched to neuronal activity. nih.gov These studies have helped to elucidate the role of nNOS in the dynamic regulation of blood flow in the brain. nih.gov The cell-permeable nature of compounds like SMTC further enhances their value as research tools, allowing for the investigation of intracellular NOS activity. sigmaaldrich.com The development of fluorescent probes, while a broader field, underscores the importance of creating specific molecules to visualize and understand biological processes in real-time within living systems. mdpi.com

The inhibitory characteristics of L-Thiocitrulline and its derivatives against NOS isoforms are summarized in the table below.

| Compound | Target NOS Isoform(s) | Inhibition Characteristics | Key Research Application |

| L-Thiocitrulline | nNOS, iNOS, eNOS | Potent, stereospecific, competitive with L-arginine, interacts with heme iron. nih.gov | Investigating the general roles of NO in physiology and pathology, such as blood pressure regulation. nih.gov |

| S-Methyl-L-thiocitrulline (SMTC) | Preferentially nNOS | More potent than L-thiocitrulline, does not directly interact with heme iron, exhibits selectivity for nNOS over eNOS. researchgate.netsigmaaldrich.com | Studying the specific functions of nNOS, particularly in the nervous system and in neurovascular coupling. nih.gov |

| S-Ethyl-L-thiocitrulline | nNOS, iNOS | Potent inhibitor. researchgate.net | Further dissecting the roles of nNOS and iNOS in various biological systems. researchgate.net |

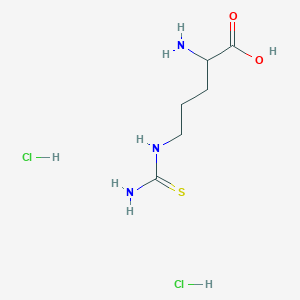

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-5-(carbamothioylamino)pentanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2S.2ClH/c7-4(5(10)11)2-1-3-9-6(8)12;;/h4H,1-3,7H2,(H,10,11)(H3,8,9,12);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZQYCYVKMVMJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=S)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of L Thiocitrulline

Pioneering Synthesis of L-Thiocitrulline and Early Analogs through Structural Modification

The initial synthesis of L-thiocitrulline, along with its close analogs L-homothiocitrulline and S-methyl-L-thiocitrulline, marked a significant milestone in the field of NOS inhibition. nih.govacs.orgconsensus.app These novel citrulline analogs were the first of their kind reported to be potent inhibitors of both the constitutive brain and inducible smooth muscle isoforms of nitric oxide synthase. nih.govacs.org The synthesis of L-thiocitrulline involves the conversion of L-ornithine. A key development in this area was a new, efficient preparation of N(alpha)-Boc-thiocitrulline t-butyl ester, a critical intermediate in the synthesis of L-thiocitrulline and its derivatives. nih.gov This improved methodology facilitated the exploration of structure-activity relationships (SARs) in greater depth. nih.gov

Early structural modifications focused on altering the carbon chain length, leading to the synthesis of L-homothiocitrulline, which has one additional methylene (B1212753) group in its backbone compared to L-thiocitrulline. nih.gov These pioneering synthetic efforts laid the groundwork for a new class of NOS inhibitors and highlighted the potential of modifying the citrulline structure to achieve potent inhibition. nih.gov

Strategies for S-Alkylation and Other Structural Modifications to Enhance Potency and Selectivity

To improve upon the initial discoveries, researchers turned to strategies involving S-alkylation and other structural modifications to boost the potency and selectivity of L-thiocitrulline analogs. The S-alkylation of the thiourea (B124793) moiety of L-thiocitrulline proved to be a particularly fruitful approach.

The synthesis of S-alkyl-L-thiocitrullines, such as S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline, resulted in compounds that are among the most potent nitric oxide synthase-inhibiting amino acids described to date. nih.gov These S-alkyl derivatives were found to be potent, stereoselective, and reversible inhibitors of both constitutive and inducible NOS isoforms. nih.gov For instance, S-methyl-L-thiocitrulline is significantly more potent than Nω-methyl-L-arginine, a well-established NOS inhibitor. nih.govacs.org

Further modifications involved creating heterocyclic analogues of L-citrulline. nih.gov In some of these analogues, the S-substituent was sterically constrained by cyclization to the nitrogen atom distant from the amino-acid unit. nih.gov This led to the identification of N(delta)-(4,5-Dihydrothiazol-2-yl)ornithine as a potent inhibitor of rat inducible and constitutive NOS isoforms. nih.gov In contrast, the corresponding thiazolyl, oxazolyl, and pyrimidinylornithine analogs showed reduced or no inhibitory activity, highlighting the specific structural requirements for potent inhibition. nih.gov

These strategic modifications have been instrumental in developing inhibitors with enhanced potency and, in some cases, selectivity for different NOS isoforms. For example, S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline have shown selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS) and inducible NOS (iNOS). nih.govcaymanchem.com

Solid-Phase Synthetic Approaches for L-Thiocitrulline Derivatives

The development of solid-phase synthesis methodologies has significantly accelerated the generation of diverse libraries of L-thiocitrulline derivatives, particularly dipeptidomimetics. nih.gov This approach allows for the efficient creation of numerous analogs by attaching the initial building block to a solid support and sequentially adding other molecular components. mdpi.comgoogle.comresearchgate.net

One strategy involves using a solid-phase approach to attach an extension to the carboxyl side of a non-selective substrate-based inhibitor like thiocitrulline or its S-alkylated derivatives. nih.gov The rationale behind this is that the extension can interact with the less conserved substrate access channel of the NOS enzyme, potentially leading to increased affinity and selectivity. nih.gov

A key aspect of this methodology is the ability to replace the amide bond with isosteric linkers, such as a 1,2,4-oxadiazole (B8745197) ring. nih.gov This modification can modulate the affinity, selectivity, metabolic stability, and bioavailability of the resulting compounds. nih.gov The solid-phase synthesis of these dipeptidomimetics has enabled the exploration of a wider range of chemical space and the rapid optimization of inhibitor properties. nih.gov

Elucidation of Structure-Activity Relationships (SAR) in L-Thiocitrulline Analogs

The synthesis of a wide array of L-thiocitrulline analogs has been crucial for elucidating their structure-activity relationships (SAR). nih.govmdpi.com These studies have provided valuable insights into the molecular features required for potent and selective NOS inhibition.

Key findings from SAR studies include:

The Thiourea Moiety: The thiourea group in L-thiocitrulline is a critical element for its inhibitory activity. The sulfur atom is believed to coordinate with the heme iron of the NOS enzyme, a mechanism distinct from that of arginine-based inhibitors. nih.gov

S-Alkylation: The addition of small alkyl groups, such as methyl or ethyl, to the sulfur atom of the thiourea significantly enhances inhibitory potency. nih.gov S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline are substantially more potent than the parent L-thiocitrulline. nih.gov

Chain Length: Altering the length of the amino acid side chain, as seen in the comparison between L-thiocitrulline and L-homothiocitrulline, can influence inhibitory activity. nih.govconsensus.app

Stereochemistry: Inhibition by these compounds is stereoselective, with the L-isomers being the active forms. nih.gov

Cyclization and Heterocyclic Analogs: The introduction of cyclic structures, such as in N(delta)-(4,5-dihydrothiazol-2-yl)ornithine, can lead to potent inhibitors, demonstrating the importance of conformational constraint. nih.gov However, not all heterocyclic modifications are beneficial, as seen with the less active thiazolyl and inactive oxazolyl and pyrimidinyl derivatives. nih.gov

Dipeptidomimetic Extensions: The addition of extensions to the carboxyl group of S-ethylisothiocitrulline has been explored to enhance interactions within the NOS substrate access channel, aiming for improved affinity and selectivity. nih.gov

These SAR studies have been instrumental in refining models of the L-arginine binding site of NOS and have guided the rational design of new and more effective inhibitors. nih.govub.edu

Molecular Mechanisms of Nitric Oxide Synthase Inhibition by L Thiocitrulline and Derivatives

Competitive Inhibition with L-Arginine at NOS Active Sites

L-Thiocitrulline and its derivatives act as potent inhibitors of nitric oxide synthase (NOS) by competing with the enzyme's natural substrate, L-arginine, for binding at the active site. nih.govresearchgate.net This competitive inhibition is a cornerstone of their mechanism of action. Steady-state kinetic studies have demonstrated that the inhibition by L-thiocitrulline is competitive with respect to L-arginine, indicating that it binds to the same site on the enzyme. nih.gov The inhibitory constant (Ki) for L-thiocitrulline is significantly lower than the Michaelis constant (Km) for L-arginine, signifying a higher affinity of the inhibitor for the enzyme. nih.gov

Similarly, S-alkyl derivatives of L-thiocitrulline, such as S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline, also exhibit reversible and competitive inhibition with L-arginine. researchgate.netnih.gov These derivatives are among the most potent NOS inhibitors discovered to date. researchgate.net The competitive nature of this inhibition is further supported by the fact that L-arginine can competitively antagonize the binding of these inhibitors. nih.gov For instance, L-arginine acts as a competitive inhibitor of S-methyl-L-thiocitrulline (Me-TC) and S-ethyl-L-thiocitrulline (Et-TC) binding to neuronal NOS (nNOS). nih.gov

The structural similarity between L-thiocitrulline and L-arginine allows these inhibitors to fit into the active site of NOS, preventing the binding of L-arginine and thereby blocking the synthesis of nitric oxide (NO). nih.govresearchgate.netresearchgate.net The active site of NOS is specifically designed to accommodate the guanidino group of L-arginine, and the thioureido group of L-thiocitrulline serves as an effective mimic. researchgate.netnih.gov

Stereospecificity of NOS Inhibition by L-Thiocitrulline Analogs

The inhibition of nitric oxide synthase (NOS) by L-thiocitrulline and its analogs is highly stereospecific, highlighting the precise structural requirements for binding to the enzyme's active site. Research has consistently shown that the L-isomers of these inhibitors are potent, while the corresponding D-isomers are significantly less active or inactive.

L-thiocitrulline itself is a stereospecific inhibitor of all major NOS isoforms, including the constitutive brain (nNOS) and endothelial (eNOS) isoforms, as well as the inducible isoform (iNOS). nih.gov This stereoselectivity is also a hallmark of its S-alkyl derivatives. S-alkyl-L-thiocitrullines with n-alkyl groups of one to three carbons are potent and stereoselective inhibitors of both constitutive and inducible NOS isoforms. researchgate.net This indicates that the specific three-dimensional arrangement of the amino acid backbone is crucial for effective binding and inhibition. The enzyme's active site is chiral, meaning it can distinguish between the different stereoisomers of a molecule, a common feature in biological systems.

Heme Cofactor Interactions: Direct Binding of L-Thiocitrulline to Heme Iron

A key feature of the inhibitory mechanism of L-thiocitrulline is its direct interaction with the heme cofactor within the active site of nitric oxide synthase (NOS). nih.govnih.gov This interaction distinguishes it from the natural substrate, L-arginine, which perturbs the heme environment without directly binding to the heme iron. nih.gov

Spectroscopic studies have revealed that the binding of L-thiocitrulline to neuronal NOS (nNOS) induces a "Type II" difference spectrum. nih.gov This spectral shift is indicative of a transition of the heme iron from a high-spin state to a low-spin state. nih.gov This change in spin state strongly suggests that the thioureido sulfur atom of L-thiocitrulline acts as a sixth axial ligand to the heme iron. nih.govnih.gov Electron paramagnetic resonance (EPR) spectroscopy has confirmed that upon binding of L-thiocitrulline, the resulting complex exhibits both high- and low-spin iron spectra, with the sulfur of L-thiocitrulline functioning as a sixth axial heme ligand in at least one of the low-spin forms. nih.gov

This direct coordination to the heme iron is a critical aspect of L-thiocitrulline's inhibitory action. By occupying a coordination site on the heme iron, L-thiocitrulline effectively blocks the binding of molecular oxygen, a crucial step in the catalytic cycle of NO synthesis. This direct heme interaction also inhibits heme-dependent superoxide (B77818) formation. nih.gov

Modulation of Enzyme Reactivity through Thiol Group Interactions (for S-Methyl-L-thiocitrulline)

S-Methyl-L-thiocitrulline, a potent inhibitor of nitric oxide synthase (NOS), modulates the enzyme's reactivity through interactions involving its thiol group derivative, the S-methylisothiourea moiety. nih.gov While it does not directly coordinate with the heme iron like its parent compound, L-thiocitrulline, the presence of the methyl-thiol linkage influences its binding and inhibitory profile. researchgate.net

The reactivity of thiol groups can be systematically modulated by the presence of nearby charged amino acids. nyu.edu Although S-methyl-L-thiocitrulline has a methylated thiol, the electronic properties of the isothiourea group are critical for its potent inhibition. This group mimics the guanidinium (B1211019) group of the natural substrate, L-arginine, allowing it to bind tightly within the active site. nih.gov The interactions of this group with amino acid residues in the active site are crucial for its high affinity and inhibitory potency. S-Methyl-L-thiocitrulline is noted to be significantly more potent than Nω-methyl-L-arginine, a well-known NOS inhibitor, underscoring the effectiveness of the S-methylisothiourea group in enzyme inhibition. nih.gov

Enzymatic Inhibition Kinetics and Isoform Selectivity Studies

Determination of Inhibition Constants (Ki) and Half-Maximal Inhibitory Concentrations (IC50) for NOS Isoforms

The inhibitory potency of L-thiocitrulline and its derivatives is quantified by their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). Lower values for these parameters indicate greater potency.

For the parent compound, L-thiocitrulline, steady-state kinetic studies have shown its inhibition to be competitive with L-arginine, with a Ki value that is approximately 4-20% of the Michaelis constant (Km) for L-arginine. nih.gov

The S-alkyl derivatives, particularly S-methyl-L-thiocitrulline (SMTC) and S-ethyl-L-thiocitrulline (SETC), have demonstrated significantly increased potency. For human neuronal NOS (nNOS), SMTC and SETC act as slow, tight-binding inhibitors. nih.gov The dissociation constants (Kd), which are related to Ki, were determined to be 1.2 nM for SMTC and 0.5 nM for SETC, highlighting their high affinity for nNOS. nih.gov

The inhibitory activities of these compounds against the three main NOS isoforms are summarized in the tables below.

Table 1: Inhibition Constants (Ki) of L-Thiocitrulline Derivatives for Human NOS Isoforms

| Compound | nNOS (Ki, nM) | iNOS (Ki, nM) | eNOS (Ki, nM) |

|---|---|---|---|

| S-Methyl-L-thiocitrulline (SMTC) | 1.2 (Kd) | 34 | 11 |

| S-Ethyl-L-thiocitrulline (SETC) | 0.5 (Kd) | 17 | 24 |

Data sourced from reference nih.gov. Kd values are presented for nNOS.

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of S-Methyl-L-thiocitrulline (SMTC) for Rat NOS Isoforms

| Compound | nNOS (IC50) | eNOS (IC50) |

|---|---|---|

| S-Methyl-L-thiocitrulline (SMTC) | 300 nM | 5.4 µM |

Data sourced from reference sigmaaldrich.com.

Comparative Selectivity Profiles Across NOS Isoforms (nNOS, iNOS, eNOS)

A critical aspect of NOS inhibitors is their selectivity for one isoform over the others, which can lead to more targeted therapeutic effects. L-Thiocitrulline and its derivatives exhibit notable selectivity, particularly for nNOS.

Research has consistently shown that S-alkyl-L-thiocitrullines are potent and selective inhibitors of nNOS. nih.gov S-ethyl-L-thiocitrulline (SETC) is approximately 50-fold more potent as an inhibitor of human nNOS than human eNOS. nih.gov Similarly, S-methyl-L-thiocitrulline (SMTC) is about 10-fold more selective for nNOS over eNOS in humans. nih.gov This selectivity for nNOS suggests potential utility in conditions where nNOS overactivity is implicated. nih.govmaastrichtuniversity.nl

While highly potent against nNOS, the S-alkyl derivatives of L-thiocitrulline are less effective against iNOS. For human iNOS, the Ki values for SMTC and SETC were found to be 34 nM and 17 nM, respectively. nih.gov Although this represents significant inhibition, it is less pronounced than their effects on nNOS. nih.gov The inducible isoform, iNOS, is typically expressed during inflammatory responses. maastrichtuniversity.nl

The inhibitory effect of S-alkyl-L-thiocitrullines on eNOS is markedly less than on nNOS. The Ki values for human eNOS were 11 nM for SMTC and 24 nM for SETC. nih.gov This differentiation is important because eNOS plays a crucial role in maintaining vascular tone and endothelial function. The lower potency against eNOS compared to nNOS is a key feature of these compounds' selectivity profile. nih.gov

Species-Specific Differences in NOS Isoform Affinity and Selectivity (e.g., human vs. rat enzymes)

The inhibitory profile of these compounds can vary between species. For instance, S-methyl-L-thiocitrulline (SMTC) demonstrates a 17-fold greater selectivity for rat nNOS over rat eNOS, with IC50 values of 300 nM and 5.4 µM, respectively. nih.govsigmaaldrich.com While a strong preference for nNOS has been shown with the rat enzyme, this was not as clearly demonstrated with recombinant human enzymes in some studies, which may be due to different experimental conditions. nih.gov These species-specific differences are important considerations when extrapolating preclinical data from animal models to human applications. nih.gov

Influence of Structural Modifications on NOS Binding Affinity and Selectivity

The structure of the inhibitor plays a crucial role in its affinity and selectivity for NOS isoforms. The parent compound, L-thiocitrulline, is a potent inhibitor that is thought to interact directly with the heme iron in the active site of the enzyme. nih.govresearchgate.net

Modification of the thiourea (B124793) group, such as through S-alkylation, significantly impacts the inhibitory properties. Introducing a methyl or ethyl group to the sulfur atom (creating SMTC and SETC) increases the potency of inhibition for all NOS isoforms and enhances selectivity for nNOS. nih.govresearchgate.net This S-alkylation prevents the direct interaction of the sulfur atom with the heme iron. nih.gov Further structural modifications, such as adding an alkyl substituent to the carbon chain of the amino acid, did not result in increased affinity or selectivity. nih.gov The development of new L-thiocitrulline derivatives has been explored, though some have shown weak inhibitory activity, which has helped to refine models of the L-arginine binding site. nih.gov

Application of L Thiocitrulline Derivatives As Research Tools in Biological Systems

In Vitro Experimental Paradigms for Studying Cellular NO Production and Pathways

L-thiocitrulline and its derivatives are instrumental in in vitro studies to elucidate the mechanisms of NO synthesis and its downstream signaling pathways. These compounds act as competitive inhibitors of L-arginine, the substrate for NOS, thereby blocking the production of NO and L-citrulline. nih.govnih.gov A key derivative, S-methyl-L-thiocitrulline (SMTC), exhibits significant selectivity for nNOS over eNOS, making it a valuable tool for differentiating the roles of these isoforms in cellular models. sigmaaldrich.com

In vitro assays using purified NOS enzymes or cell cultures have been crucial in characterizing the inhibitory potency and selectivity of L-thiocitrulline derivatives. For instance, steady-state kinetic studies have demonstrated that L-thiocitrulline's inhibition is competitive with L-arginine. nih.gov Furthermore, unique spectral shifts observed upon L-thiocitrulline binding to the heme cofactor of NOS provide insights into the inhibitor's mechanism of action, suggesting direct interaction with the heme iron. nih.gov

Studies using motor neuron-like cell lines (NSC-34) have investigated the impact of various pathological conditions on NO levels and L-citrulline uptake. biomolther.org These in vitro models have shown that while some conditions decrease L-citrulline uptake, supplementation can restore NO levels, suggesting a potential neuroprotective role. biomolther.org Such experimental setups are vital for screening new L-thiocitrulline derivatives and understanding their structure-activity relationships as NOS inhibitors. nih.gov

Preclinical Animal Models for Investigating Nitric Oxide Pathways

The utility of L-thiocitrulline derivatives extends to in vivo research, where they are used to probe the physiological and pathophysiological functions of NO in various organ systems.

Central Nervous System (CNS) Studies: Neurovascular Regulation and Neuroprotection Research

In the CNS, L-thiocitrulline derivatives have been pivotal in studying neurovascular coupling, the process that matches local blood flow to neuronal activity. The selective nNOS inhibitor, S-methyl-L-thiocitrulline (SMTC), has been shown to cross the blood-brain barrier. nih.gov Studies in humans using SMTC have revealed that nNOS contributes to the rapidity of the neurovascular response to stimuli. nih.gov

Furthermore, research in animal models of intracerebral hemorrhage (ICH) has demonstrated the neuroprotective effects of SMTC. Administration of SMTC after ICH reduced neuronal death, the activation of gelatinolytic enzymes, and the loss of blood vessel integrity in the perihematomal region. nih.gov These findings highlight the detrimental role of nNOS-derived NO in the acute phase of brain injury and suggest nNOS as a therapeutic target. nih.gov

| Preclinical CNS Studies with L-Thiocitrulline Derivatives | |

| Area of Investigation | Key Findings with L-Thiocitrulline Derivatives (SMTC) |

| Neurovascular Coupling | nNOS inhibition blunts the initial speed of the cerebral blood flow response to visual stimulation in humans. nih.gov |

| Intracerebral Hemorrhage (ICH) | Post-ICH administration reduces neuronal death, enzymatic damage, and vascular disruption in the area surrounding the hematoma in rats. nih.gov |

Investigations in Urological Physiology: Modulation of Striated Urethral Sphincter and Urinary Bladder Function

The role of NO in lower urinary tract function has been extensively studied using L-thiocitrulline derivatives. nih.govnih.gov Research in female rats has shown that the function of the striated urethral sphincter and the detrusor muscle is modulated by nitric oxide. nih.govnih.gov

Specifically, intrathecal administration of the nNOS inhibitor S-methyl-L-thiocitrulline (SMTC) was found to inhibit the relaxation of the urethral sphincter. nih.govnih.gov In contrast, intracerebroventricular injection of SMTC led to an increase in the sphincter's tonus without affecting bladder function. nih.govnih.gov These effects were reversible with the administration of L-Arginine, the substrate for NO synthesis, confirming the involvement of the NO pathway. nih.govnih.gov These findings indicate a complex, location-dependent regulation of urinary function by nNOS.

| Effects of SMTC on Urological Function in Rats | |

| Route of Administration | Observed Effects |

| Intrathecal | Complete or partial inhibition of urethral sphincter relaxation and total inhibition of micturition reflexes. nih.govnih.gov |

| Intracerebroventricular | Significant increase in urethral sphincter tonus while preserving sphincter relaxation and detrusor contractions. nih.govnih.gov |

Ocular Biology Research: Elucidating the Role of nNOS in Eye Growth and Myopia Development

Emerging research points to the involvement of NO in the regulation of eye growth and the development of myopia. nih.govnih.govamegroups.org Studies in animal models are crucial for understanding the underlying retinoscleral signaling pathways. nih.gov

A significant finding comes from a study in a mouse model of experimentally induced myopia, where systemic oral administration of S-methyl-L-thiocitrulline hydrochloride was found to inhibit the development of myopia by approximately 97%. google.com This suggests that nNOS plays a critical role in the signaling cascade that leads to excessive eye growth in myopia. google.com This discovery has opened new avenues for the potential development of anti-myopia drugs targeting the nNOS pathway. google.com

Cardiovascular System Research: Examining NO Production in Vascular Systems

L-thiocitrulline and its derivatives have been instrumental in defining the roles of different NOS isoforms in the cardiovascular system. mdpi.com L-thiocitrulline itself has been identified as a potent pressor agent in both normal and endotoxemic rats, indicating its ability to inhibit NO-mediated vasodilation. nih.gov

Studies in humans using the selective nNOS inhibitor S-methyl-L-thiocitrulline (SMTC) have revealed that nNOS plays a role in regulating basal microvascular tone in both the forearm and coronary circulations. nih.gov SMTC was found to reduce basal blood flow, an effect that was reversed by L-arginine. nih.gov This demonstrates that nNOS-derived NO contributes to resting vascular tone, independent of its role in the central nervous system. nih.gov These findings challenge the conventional notion that endothelial NOS (eNOS) is solely responsible for these effects and suggest distinct roles for nNOS and eNOS in human microvascular regulation. nih.gov

| Cardiovascular Effects of L-Thiocitrulline Derivatives | |

| Compound | Key Findings |

| L-Thiocitrulline | Potent pressor agent in rats, suggesting a role in reversing hypotension associated with excessive NO production. nih.gov |

| S-methyl-L-thiocitrulline (SMTC) | Reduces basal blood flow in human forearm and coronary circulations, indicating a role for nNOS in maintaining basal microvascular tone. nih.gov |

Immunological and Inflammatory Process Elucidation

The inducible isoform of NOS (iNOS) is a key player in the immune response, producing large amounts of NO in response to inflammatory stimuli. L-thiocitrulline and its derivatives are used to study the role of NO in inflammation and autoimmune diseases. mdpi.com

While direct studies using L-thiocitrulline dihydrochloride (B599025) in specific inflammatory models were not the focus of the provided context, the general principle is that inhibiting NOS can modulate inflammatory responses. For example, in rodent cells, L-thiocitrulline has been shown to be a potent inhibitor of the iNOS isoform induced by inflammatory mediators like lipopolysaccharide and interferon-gamma. nih.gov Research on other compounds has shown that modulating the NO pathway can affect the balance of pro-inflammatory and anti-inflammatory mediators. mdpi.commdpi.com The use of NOS inhibitors helps to clarify the contribution of NO to the complex signaling networks that drive inflammation. scispace.com

Studies on Neuropathic Pain Mechanisms

The investigation of L-thiocitrulline derivatives as research tools in the study of neuropathic pain mechanisms primarily centers on their ability to inhibit nitric oxide synthase (NOS), particularly the neuronal isoform (nNOS). Nitric oxide (NO) is a critical signaling molecule in the nervous system and has been implicated in the transmission of pain signals and the development of pathological pain states.

Research indicates that alterations in nNOS activity within the dorsal root ganglia and the spinal cord are associated with neuropathic pain. In animal models of neuropathic pain, such as those induced by chronic constriction injury (CCI) to the sciatic nerve, there is an observed increase in the number of nNOS-positive neurons in these key areas of the pain pathway. This upregulation of nNOS suggests its contribution to the heightened pain sensitivity, including mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus), that characterizes neuropathic pain.

L-thiocitrulline and its derivatives function as competitive inhibitors of NOS, with some derivatives exhibiting high selectivity for the neuronal isoform. For instance, S-methyl-L-thiocitrulline (SMTC) and S-ethyl-L-thiocitrulline (Et-TC) have been identified as potent and selective inhibitors of human nNOS. researchgate.net This selectivity is crucial for research purposes, as it allows for the specific investigation of the role of nNOS in neuropathic pain, distinct from the other major NOS isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS).

Detailed Research Findings

Detailed quantitative data from studies specifically utilizing L-Thiocitrulline dihydrochloride in neuropathic pain models are not available in the current body of literature. However, research on closely related nNOS inhibitors provides insight into the potential effects of such compounds. The table below summarizes the inhibitory activity of L-thiocitrulline derivatives against NOS isoforms, which forms the basis for their application in neuropathic pain research.

| Compound Name | Target Isoform(s) | Potency/Selectivity | Reference |

| L-Thiocitrulline | nNOS, eNOS, iNOS | Potent inhibitor of all isoforms | nih.gov |

| S-Methyl-L-thiocitrulline (Me-TC) | nNOS, eNOS, iNOS | ~10-fold more potent for nNOS than eNOS | researchgate.net |

| S-Ethyl-L-thiocitrulline (Et-TC) | nNOS, eNOS, iNOS | ~50-fold more potent for nNOS than eNOS | researchgate.net |

Structural Biology and Computational Modeling of L Thiocitrulline Nos Interactions

Spectroscopic Analysis of Ligand-Heme Interactions and Conformational Changes (e.g., Type II difference spectrum)

Spectroscopic studies have been pivotal in characterizing the direct interaction between L-Thiocitrulline and the heme cofactor within the active site of nitric oxide synthase (NOS). Unlike the natural substrate L-Arginine, the binding of L-Thiocitrulline induces significant and distinct changes in the heme's electronic environment.

When L-Thiocitrulline binds to NOS, it elicits a "Type II" difference spectrum. nih.govnih.gov This spectral shift is indicative of a transition of the heme iron from a high-spin state to a low-spin state. nih.gov Such a transition strongly suggests that a heteroatom from the inhibitor is directly coordinating with the heme iron, acting as a sixth ligand. nih.gov In the case of L-Thiocitrulline, it is proposed that the sulfur atom of the thioureido group fulfills this role. nih.gov This direct ligation to the heme iron is a key feature of its inhibitory mechanism.

In contrast, the binding of the substrate L-Arginine or the inhibitor Nω-methyl-L-arginine does not produce a Type II spectrum. nih.gov Electron paramagnetic resonance (EPR) spectroscopy studies have further elucidated these differences. L-Arginine binding perturbs the heme cofactor's binding pocket but does not involve direct ligation, leaving the heme iron exclusively in a high-spin state. nih.gov Conversely, the binding of L-Thiocitrulline results in a mix of high-spin and low-spin iron spectra, confirming that the thioureido sulfur acts as a sixth axial heme ligand in at least one of the low-spin configurations. nih.gov This direct interaction with the heme iron effectively blocks the site of oxygen activation, thus inhibiting the synthesis of nitric oxide (NO). nih.gov This unique binding mode distinguishes L-Thiocitrulline from many other arginine-based NOS inhibitors.

| Compound | Spectroscopic Signature with NOS | Implied Heme Iron Interaction |

| L-Arginine | No Type II spectrum; high-spin iron | Perturbs heme pocket without direct ligation nih.gov |

| L-Thiocitrulline | Type II difference spectrum; high & low-spin iron | Direct coordination of thioureido sulfur as a sixth axial ligand nih.govnih.gov |

| Nω-methyl-L-arginine | No Type II difference spectrum | Does not directly ligate to the heme iron nih.gov |

Computational Docking Studies for Elucidating Isozyme Selectivity Mechanisms

Computational docking and molecular dynamics (MD) simulations are powerful tools for investigating the structural basis of inhibitor selectivity among the three NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While the active sites of these isoforms are highly similar, subtle differences can be exploited to design selective inhibitors. nih.govnih.gov The development of drugs targeting nNOS is a significant therapeutic goal, particularly for neurodegenerative diseases where NO overproduction is a contributing factor. nih.govnih.gov

A critical factor governing isozyme selectivity, particularly between nNOS and eNOS, is a single amino acid difference within the active site. nih.govnih.gov In nNOS, an aspartate residue (Asp) is present, whereas in eNOS, this position is occupied by an asparagine (Asn). nih.gov Computational studies on various inhibitors have shown that the carboxylate side chain of the nNOS-specific aspartate can form stronger electrostatic interactions with positively charged inhibitor moieties compared to the amide side chain of the eNOS asparagine. researchgate.net

Although specific computational docking studies exclusively detailing L-Thiocitrulline's binding are not extensively reported in the provided literature, the principles derived from modeling other inhibitors are applicable. Computational models and MD simulations can be used to analyze how the thioureido group of L-Thiocitrulline and the guanidinium (B1211019) group of L-arginine orient themselves within the active sites of the different isoforms. These simulations help elucidate how interactions with key residues, like the Asp/Asn pair, and subtle conformational changes in the active site contribute to binding affinity and selectivity. nih.gov For instance, MD simulations can reveal differences in the flexibility of active site loops or the energetic cost of conformational rearrangements upon inhibitor binding, which can vary between isoforms and influence selectivity. nih.gov

Mechanistic Insights from Comparative Binding Studies with L-Arginine Analogs

Comparative binding studies involving L-Thiocitrulline and other L-arginine analogs provide crucial insights into its mechanism of inhibition and isoform preference. Steady-state kinetic studies have demonstrated that L-Thiocitrulline acts as a competitive inhibitor with respect to L-arginine, which indicates that it initially binds to the same active site as the substrate. nih.govnih.gov

L-Thiocitrulline was identified as a potent inhibitor of both constitutive (nNOS, eNOS) and inducible (iNOS) isoforms. nih.gov Further structure-activity relationship (SAR) studies have been conducted by modifying the thiocitrulline scaffold. A notable class of analogs are the S-alkyl-L-thiocitrullines, such as S-methyl-L-thiocitrulline (Me-TC) and S-ethyl-L-thiocitrulline (Et-TC). researchgate.netconsensus.app

These S-alkylated derivatives have shown increased potency and, in some cases, enhanced selectivity for nNOS over the other isoforms. researchgate.net For example, S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline were found to be slow, tight-binding inhibitors of human nNOS and exhibited greater selectivity for nNOS compared to eNOS and iNOS. researchgate.net However, a key mechanistic difference is that the S-alkylation prevents the direct interaction between the sulfur atom and the heme iron. nih.gov This suggests a different, non-ligating inhibitory mechanism compared to the parent compound, L-Thiocitrulline. These findings highlight how small structural modifications can significantly alter both the potency and the molecular mechanism of NOS inhibition.

| Compound | Target Isoform(s) | Inhibition Constant (Ki) | Selectivity Profile |

| L-Thiocitrulline | nNOS, eNOS, iNOS | Ki ≈ 4-20% of Km for L-Arginine nih.gov | Potent inhibitor of all isoforms nih.gov |

| S-methyl-L-thiocitrulline (Me-TC) | nNOS | Kd = 1.2 nM | ~10-fold more potent for nNOS than eNOS researchgate.net |

| iNOS | Ki = 34 nM | ||

| eNOS | Ki = 11 nM | ||

| S-ethyl-L-thiocitrulline (Et-TC) | nNOS | Kd = 0.5 nM | ~50-fold more potent for nNOS than eNOS researchgate.net |

| iNOS | Ki = 17 nM | ||

| eNOS | Ki = 24 nM |

Impact on Downstream Biochemical and Cellular Signaling Pathways

Modulation of Nitric Oxide Production and Consequent Signaling Cascades

L-Thiocitrulline is a powerful, stereospecific inhibitor of the enzyme family known as nitric oxide synthases (NOS). tmu.edu.twnih.gov These enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule, from the amino acid L-arginine. tmu.edu.tw Research has demonstrated that L-thiocitrulline effectively inhibits the primary isoforms of NOS: the constitutive neuronal (nNOS) and endothelial (eNOS) isoforms, as well as the inducible isoform (iNOS) typically found in vascular smooth muscle cells following exposure to stimuli like lipopolysaccharide. tmu.edu.twnih.gov

The mechanism of inhibition involves L-thiocitrulline binding to the heme iron within the NOS enzyme. tmu.edu.twnih.gov This interaction is distinct from that of the substrate L-arginine or the classic inhibitor Nω-methyl-L-arginine. When L-thiocitrulline binds, it induces a "Type II" difference spectrum, which signifies a transition of the heme iron from a high-spin to a low-spin state. tmu.edu.twnih.gov This suggests that the thioureido sulfur of L-thiocitrulline acts as a sixth ligand to the heme iron, effectively blocking the enzyme's catalytic activity and halting the production of NO. tmu.edu.twnih.gov By preventing the synthesis of NO, L-thiocitrulline consequently disrupts all downstream signaling cascades that depend on this gaseous transmitter, including the regulation of vascular tone and neurotransmission. tmu.edu.twnih.gov For instance, its ability to block NO production leads to a potent pressor (blood pressure increasing) effect in vivo. tmu.edu.twnih.gov

Derivatives of L-thiocitrulline, such as S-methyl-L-thiocitrulline, have been developed and shown to be even more potent inhibitors than the prototypical NOS inhibitor, Nω-methyl-L-arginine. nih.govnih.govconsensus.app

Table 1: Inhibitory Action of L-Thiocitrulline and its Derivatives on NOS Isoforms

| Compound | Target NOS Isoform(s) | Mechanism/Effect | Reference |

|---|---|---|---|

| L-Thiocitrulline | nNOS, eNOS, iNOS | Potent, stereospecific, heme-binding inhibitor. Competitive with L-arginine. | tmu.edu.twnih.gov |

| S-Methyl-L-thiocitrulline (SMTC) | nNOS, eNOS, iNOS | Highly potent inhibitor, shows selectivity for nNOS over eNOS. | nih.gov |

| S-Ethyl-L-thiocitrulline (Et-TC) | nNOS, eNOS, iNOS | Slow, tight-binding inhibitor with significant potency against nNOS. | nih.gov |

Influence on Superoxide (B77818) Formation and Oxidative Stress Pathways

The influence of L-thiocitrulline on superoxide (O₂⁻) formation, a key component of oxidative stress, presents a nuanced picture. Research has shown that its interaction with the heme iron of nitric oxide synthase can inhibit heme-dependent superoxide formation. tmu.edu.twnih.gov This suggests a potential role in mitigating oxidative stress under specific enzymatic conditions.

However, other studies provide contrasting findings. When endothelial nitric oxide synthase (eNOS) becomes "uncoupled"—a state where it produces superoxide instead of NO, often due to a lack of its substrate L-arginine or cofactor tetrahydrobiopterin (B1682763) (BH₄)—L-thiocitrulline was found to have no inhibitory effect on this superoxide generation. In these experiments, while heme-iron ligands like cyanide could inhibit superoxide production, the addition of L-thiocitrulline to activated eNOS did not stop the formation of superoxide radicals. jneurosci.org This indicates that while L-thiocitrulline can block NO synthesis, its ability to prevent superoxide production by NOS is conditional and not universal across all functional states of the enzyme.

The broader context of oxidative stress involves a delicate balance between reactive oxygen species (ROS) like superoxide and reactive nitrogen species (RNS) derived from NO. consensus.app Overactivation of N-methyl-D-aspartate (NMDA) receptors in neurons is a known pathway that triggers the production of both NO and ROS, leading to oxidative damage. jneurosci.org By inhibiting neuronal NOS (nNOS), L-thiocitrulline can indirectly affect this pathway, potentially reducing the formation of damaging RNS like peroxynitrite, which is formed from the reaction of NO and superoxide.

Interplay with L-Arginine Metabolism and Related Biochemical Circuits

L-Thiocitrulline's primary mechanism of action is deeply intertwined with the metabolism of L-arginine. Steady-state kinetic studies have conclusively demonstrated that its inhibition of nitric oxide synthase is competitive with L-arginine. tmu.edu.twnih.gov This means that L-thiocitrulline, being structurally similar to the substrate, directly competes with L-arginine for binding to the active site of the NOS enzyme. tmu.edu.twnih.gov Its effectiveness as an inhibitor is highlighted by its low inhibition constant (Ki), which is only a fraction (approximately 4-20%) of the Michaelis constant (Km) for L-arginine, indicating a high affinity for the enzyme. tmu.edu.twnih.gov

This competitive inhibition places L-thiocitrulline at a critical control point in the L-arginine-NO pathway. By occupying the enzyme's active site, it prevents the conversion of L-arginine to L-citrulline and NO, effectively shunting the flow of this biochemical circuit. tmu.edu.twresearchgate.net

Interestingly, the availability of L-arginine for NO synthesis is itself a regulated process. For example, stimulation of NMDA receptors in retinal cells has been shown to inhibit protein synthesis. nih.gov This inhibition leads to an increase in the intracellular pool of free L-arginine, which then becomes available for NOS to produce NO. nih.gov By blocking NOS, L-thiocitrulline would counteract the functional consequences of this increased L-arginine availability, demonstrating a complex interplay within the cell's metabolic and signaling networks.

Table 2: Kinetic Data for L-Thiocitrulline Derivatives against Human NOS Isoforms

| Compound | NOS Isoform | Inhibition Constant (Ki or Kd) | Selectivity Notes | Reference |

|---|---|---|---|---|

| S-Methyl-L-thiocitrulline (Me-TC) | nNOS | 1.2 nM (Kd) | ~10-fold more potent against nNOS than eNOS | nih.gov |

| eNOS | 11 nM (Ki) | |||

| iNOS | 34 nM (Ki) | - | ||

| S-Ethyl-L-thiocitrulline (Et-TC) | nNOS | 0.5 nM (Kd) | ~50-fold more potent against nNOS than eNOS | nih.gov |

| eNOS | 24 nM (Ki) | |||

| iNOS | 17 nM (Ki) | - |

Examination of Effects on Neurotransmission and Receptor Coupling (e.g., NMDA receptor)

While there is no evidence that L-thiocitrulline directly binds to or antagonizes neurotransmitter receptors like the N-methyl-D-aspartate (NMDA) receptor, it significantly impacts their downstream signaling by inhibiting neuronal nitric oxide synthase (nNOS). nih.gov A crucial signaling pathway in neurons involves the activation of NMDA receptors, which allows calcium to enter the cell. jneurosci.orgjneurosci.org This influx of calcium activates nNOS, which is often physically tethered to the NMDA receptor complex by scaffolding proteins like PSD95. jneurosci.orgjneurosci.org This proximity ensures a rapid and localized production of NO following receptor activation. jneurosci.org

By inhibiting nNOS, L-thiocitrulline effectively uncouples NMDA receptor activation from NO production, thereby disrupting subsequent signaling events. tmu.edu.twnih.gov For example, NMDA receptor-mediated increases in sound-driven activity in the auditory midbrain are dependent on nNOS activation, a process that would be blocked by L-thiocitrulline. jneurosci.org Similarly, NMDA receptor stimulation can lead to neurotoxicity through excessive NO production and subsequent cell death; this process is attenuated by nNOS inhibitors. tmu.edu.twnih.gov In cortical neurons, NMDA receptor activation leads to nNOS dephosphorylation and an increase in its activity, culminating in cell death, a cascade that is preventable by blocking nNOS. nih.gov

Therefore, L-thiocitrulline's effect on neurotransmission is not through direct receptor interaction but by modulating the activity of a key enzyme in the signaling pathway of major excitatory receptors. This makes it a valuable tool for studying the role of NO in synaptic plasticity, neurotoxicity, and other fundamental brain functions regulated by NMDA receptors. nih.gov

Future Directions in L Thiocitrulline Research and Methodological Innovations

Development of Novel L-Thiocitrulline-Based Chemical Probes with Enhanced Specificity or Modified Properties

The development of L-thiocitrulline as a potent inhibitor of nitric oxide synthase (NOS) has paved the way for the creation of more sophisticated chemical probes. nih.gov These next-generation compounds, derived from the core L-thiocitrulline structure, are engineered to offer enhanced specificity for particular NOS isoforms or to possess modified properties that make them more effective research tools.

A primary focus of this research has been the synthesis of S-alkyl-L-thiocitrullines. researchgate.net By adding alkyl groups (such as methyl or ethyl) to the sulfur atom of the thioureido group, researchers have successfully created inhibitors with dramatically altered selectivity profiles. researchgate.netnih.gov Unlike the parent compound, L-thiocitrulline, which inhibits all three NOS isoforms with comparable potency, derivatives like S-methyl-L-thiocitrulline (SMTC) and S-ethyl-L-thiocitrulline (SETC) demonstrate a marked preference for neuronal NOS (nNOS) over both endothelial NOS (eNOS) and inducible NOS (iNOS). researchgate.netnih.gov

These S-alkyl derivatives are classified as slow, tight-binding inhibitors of nNOS. nih.gov For instance, S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline have been shown to be approximately 10-fold and 50-fold more potent, respectively, as inhibitors of nNOS compared to eNOS. nih.gov This enhanced selectivity is crucial for their use as chemical probes, allowing scientists to dissect the specific roles of nNOS in complex biological systems without the confounding effects of inhibiting the other isoforms, particularly the vital cardiovascular functions regulated by eNOS. nih.gov

Interestingly, spectral analysis reveals that the mechanism of these S-alkyl derivatives differs from the parent compound. While L-thiocitrulline's binding causes a shift in the heme iron's spin state, suggesting direct interaction, studies with S-alkyl-L-thiocitrullines show no such direct interaction of the inhibitor's sulfur atom with the heme iron. nih.govresearchgate.net This indicates a different mode of binding within the active site that confers the observed isoform selectivity. Further research into new derivatives continues, aiming to fine-tune these properties for even greater specificity and utility in exploring NOS biology. nih.gov

| Compound | Target Isoform | Inhibitory Constant (Ki) | Selectivity Profile | Reference |

|---|---|---|---|---|

| L-Thiocitrulline | nNOS, eNOS, iNOS | Competitive with L-arginine, Ki is ~4-20% of Km for Arginine | Potent, non-selective inhibitor of all isoforms | nih.gov |

| S-Methyl-L-thiocitrulline (SMTC) | nNOS | ~1.2 nM (Kd) | ~17-fold more selective for rat nNOS over rat eNOS | nih.gov |

| eNOS | ~11 nM | |||

| S-Ethyl-L-thiocitrulline (SETC) | nNOS | ~0.5 nM (Kd) | ~50-fold more potent inhibitor of nNOS than eNOS | nih.gov |

| eNOS | ~24 nM |

Advanced Methodologies for Studying NOS Isoform-Specific Roles In Vitro and In Vivo

Distinguishing the precise contribution of each NOS isoform (nNOS, eNOS, and iNOS) to physiological and pathological processes is a significant challenge due to their structural similarities. nih.gov To address this, a suite of advanced methodologies has been developed for both laboratory (in vitro) and living system (in vivo) studies.

In Vitro Methodologies:

Kinetic and Inhibition Assays: A fundamental approach involves quantifying NOS activity by measuring the conversion of L-arginine to L-citrulline. tocris.com By using purified recombinant NOS isoforms, researchers can perform detailed kinetic studies to determine the potency (Ki) and mechanism of inhibitors like L-thiocitrulline and its derivatives. nih.gov Titration with slow, tight-binding inhibitors such as S-ethyl-L-thiocitrulline can be used to accurately determine the concentration of active enzyme sites. nih.gov

X-ray Crystallography and Computational Modeling: These structural biology techniques provide atomic-level insights into how inhibitors bind to the active site of different NOS isoforms. nih.govacs.org By solving crystal structures of NOS enzymes complexed with inhibitors, scientists can identify subtle differences in the active site, such as a key aspartate residue in nNOS versus an asparagine in eNOS, which are exploited to design isoform-selective drugs. nih.gov Computational methods complement this by modeling the dynamic interactions between the inhibitor and the enzyme, helping to explain the basis for selectivity. acs.org

Spectroscopic Techniques: Difference spectroscopy is used to study the interaction of inhibitors with the NOS heme cofactor. The discovery that L-thiocitrulline binding induces a characteristic "Type II" spectral shift was a key finding, indicating a direct interaction with the heme iron. nih.gov

In Vivo Methodologies:

Isoform-Selective Inhibitors: The development of probes with high isoform specificity, such as S-methyl-L-thiocitrulline for nNOS, is paramount for in vivo research. researchgate.netnih.gov Administering these compounds allows for the targeted blockade of a single NOS isoform, enabling researchers to observe the resulting physiological effects and infer the isoform's specific function. researchgate.net

Advanced Immunohistochemistry: To visualize the location of different NOS isoforms within tissues, enhanced immunohistochemical methods are employed. Techniques using tyramide signal amplification, for example, allow for the simultaneous and specific detection of both eNOS and nNOS in the same tissue section, revealing their distinct cellular localizations and spatial relationships. usc.edu

Microdialysis and NO Detection: To measure real-time NO production in specific tissues of a living animal, microdialysis can be combined with highly sensitive detection methods like chemiluminescence. nih.gov A specialized probe can be inserted into a target tissue, such as the brain, to sample NO, which is then quantified, providing a direct measure of NOS activity in vivo. nih.gov

Elucidation of Unexplored Biochemical Pathways Modulated by L-Thiocitrulline and its Derivatives

While the primary and most studied biochemical effect of L-thiocitrulline is the potent inhibition of nitric oxide synthesis, its unique mechanism of action suggests it may modulate other cellular pathways. nih.govnih.gov Future research is directed at elucidating these potentially unexplored effects, moving beyond the canonical NOS inhibition pathway.

The key to these alternative effects lies in L-thiocitrulline's direct interaction with the heme iron cofactor within the NOS enzyme. nih.gov This interaction is distinct from that of substrate-like inhibitors. One significant consequence of this binding is the inhibition of heme-dependent superoxide (B77818) formation by the enzyme. nih.gov Under certain conditions, particularly when the substrate L-arginine is limited, NOS can become "uncoupled" and produce superoxide radicals instead of nitric oxide. L-thiocitrulline's ability to inhibit this off-target reaction suggests a role in modulating cellular redox balance that is separate from its effect on nitric oxide levels.

Furthermore, the interaction with the heme cofactor itself could have broader implications. Heme proteins are involved in a vast array of biological processes, and while L-thiocitrulline is designed for the NOS active site, the potential for off-target interactions with other heme-containing proteins, though not extensively reported, remains an area for future investigation. Research into whether L-thiocitrulline or its derivatives can influence other heme-dependent enzymatic reactions or signaling pathways is a logical next step.

Q & A

Q. What are the standard protocols for synthesizing and purifying L-Thiocitrulline dihydrochloride in laboratory settings?

this compound synthesis typically involves substitution reactions where thiol groups replace oxygen atoms in citrulline derivatives, followed by hydrochloride salt formation. Purification often employs recrystallization or chromatography (e.g., reverse-phase HPLC) to achieve ≥95% purity. Researchers should validate purity using NMR, mass spectrometry, and elemental analysis, referencing protocols similar to lidocaine synthesis methodologies .

Q. How should this compound be handled and stored to ensure stability?

Store the compound in a desiccator at –20°C to prevent degradation. Handle using nitrile gloves, lab coats, and eye protection to avoid skin/eye contact. Avoid prolonged exposure to moisture or light, as hydrolysis or photodegradation may occur. Safety Data Sheets (SDS) recommend immediate decontamination of spills with inert absorbents and ethanol .

Q. What in vitro assays are commonly used to assess nitric oxide synthase (NOS) inhibition by this compound?

Standard assays include:

- UV-Vis spectroscopy to monitor heme perturbation in NOS isoforms (e.g., spectral shifts at 435 nm for nNOS) .

- Competitive inhibition assays using L-arginine as a substrate, with IC₅₀ values calculated via Lineweaver-Burk plots .

- TBARS assay kits to quantify oxidative stress markers in cell cultures treated with the inhibitor .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding constants (Kd) of this compound across NOS isoforms?

Discrepancies in Kd values (e.g., 1–3 μM for nNOS vs. 27 μM for iNOS) may arise from isoform-specific heme environments or assay conditions. To address this:

Q. What experimental designs optimize the selectivity of this compound for NOS2 (iNOS) over NOS1/NOS3?

To enhance isoform selectivity:

Q. How can researchers address conflicting data on the environmental impact of this compound?

Current SDS documents lack ecotoxicity data. To fill this gap:

- Conduct OECD 301/302 biodegradability tests under aerobic/anaerobic conditions.

- Use Daphnia magna acute toxicity assays (EC₅₀) and algae growth inhibition tests .

- Apply HPLC-MS/MS to track compound persistence in simulated wastewater .

Methodological Guidance

Q. What strategies improve the accuracy of kinetic measurements in NOS inhibition studies?

- Pre-incubate enzymes with inhibitors for ≥10 minutes to ensure equilibrium.

- Use stopped-flow spectroscopy for real-time monitoring of heme-NOS interactions.

- Normalize data to internal controls (e.g., catalase to mitigate H₂O₂ interference) .

Q. How should researchers validate the specificity of this compound in complex biological systems?

- Employ siRNA silencing of NOS isoforms to confirm target engagement.

- Pair with activity-based protein profiling (ABPP) to rule off-target effects.

- Cross-validate using genetic overexpression models .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in NOS inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.